molecular formula C19H22N2O6S B2427371 N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-48-8

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2427371
CAS RN: 899740-48-8
M. Wt: 406.45
InChI Key: MJFYDQABDVCLGX-UHFFFAOYSA-N
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Description

The compound “N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic system that is often found in various bioactive molecules . The compound also contains a sulfamoyl group and a carboxamide group, which are functional groups that can participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . Single crystal X-ray crystallography could provide detailed information about the compound’s 3D structure .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel compounds derived from visnaginone and khellinone, including molecules structurally related to N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, has been explored for their anti-inflammatory and analgesic properties. These compounds exhibit cyclooxygenase inhibition and have shown significant analgesic and anti-inflammatory activities in preliminary studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Evaluation

Compounds structurally similar to N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have been investigated for their potential as therapeutic agents. Studies include the evaluation of novel zinc ion-selective electrodes based on sulfamoyl derivatives for zinc(II) content determination in various materials, providing a tool for biochemical research and potential therapeutic monitoring (Saleh & Gaber, 2001).

Chemical Transformations and Biological Activity

Research on the transformation and excretion of drugs has shed light on metabolites formed in biological systems, offering insights into the potential therapeutic and toxicological profiles of sulfonylurea drugs and related compounds. This understanding is crucial for the development of safer and more effective therapeutic agents by identifying and modifying structural elements responsible for undesirable metabolic pathways (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Antimicrobial Activity

The synthesis and antimicrobial activity evaluation of new derivatives, including sulfonamide-based molecules, have been explored. These compounds have been tested against various microorganisms, contributing to the search for new antimicrobial agents that could address the challenge of antibiotic resistance (Hegab, Elmalah, & Gad, 2009).

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-5-2-14(3-6-16)8-9-21-28(23,24)11-10-20-19(22)15-4-7-17-18(12-15)27-13-26-17/h2-7,12,21H,8-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFYDQABDVCLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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